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molecular formula C14H21N3O B8402556 4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline CAS No. 262368-28-5

4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline

Cat. No. B8402556
M. Wt: 247.34 g/mol
InChI Key: BTHUVPGZNFZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][OH:22].[N:1]1([CH2:7][C:8](=[O:9])[N:10]([CH3:11])[c:12]2[cH:13][cH:14][c:15]([N+:18]([O-:19])=[O:20])[cH:16][cH:17]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[N:1]1([CH2:7][C:8](=[O:9])[N:10]([CH3:11])[c:12]2[cH:13][cH:14][c:15]([NH2:18])[cH:16][cH:17]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)CN1CCCCC1)c1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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